Methyl 3-formyl-2,6-dimethylbenzoate
Description
Methyl 3-formyl-2,6-dimethylbenzoate is a benzoate ester derivative featuring a formyl group at the 3-position and methyl groups at the 2- and 6-positions of the aromatic ring. These compounds are of interest in organic synthesis, medicinal chemistry, and materials science due to their reactive formyl group and tunable electronic properties.
Properties
IUPAC Name |
methyl 3-formyl-2,6-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-9(6-12)8(2)10(7)11(13)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAOTGQYYALLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 2,6-dimethylbenzoate using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 3-carboxy-2,6-dimethylbenzoate.
Reduction: Methyl 3-hydroxymethyl-2,6-dimethylbenzoate.
Substitution: Various nitro or halogenated derivatives depending on the specific reaction conditions.
Scientific Research Applications
Methyl 3-formyl-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and esters.
Industry: The compound is used in the production of fine chemicals and as a starting material for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-formyl-2,6-dimethylbenzoate depends on its specific application. In general, the formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The methyl groups on the benzene ring can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation at the 3-Position
The reactivity and applications of benzoate esters are heavily influenced by substituents at the 3-position. Below is a comparative analysis of Methyl 3-formyl-2,6-dimethylbenzoate with analogs bearing different functional groups:
Table 1: Key Properties of Methyl 3-Substituted-2,6-dimethylbenzoates
Drug-Likeness and Bioactivity
- However, their high skin permeability (e.g., 6.86 cm/s in SwissADME) makes them candidates for topical applications .
- Halogenated Analogs : Fluorinated derivatives (e.g., Methyl 3-fluoro-2,6-dimethylbenzoate) show improved metabolic stability and lipophilicity, aligning with agrochemical requirements .
- Hydroxy and Methoxy Variants : Compounds with hydroxyl groups (e.g., Methyl 2,4-dihydroxy-3,6-dimethylbenzoate) demonstrate hydrogen-bonding interactions with proteins like ACE2, critical for antiviral studies .
Table 2: Drug-Likeness Parameters
*Estimated based on analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-formyl-2,6-dimethylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via formylation of methyl 2,6-dimethylbenzoate using reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under controlled temperatures (0–5°C). Purification typically involves column chromatography with gradients of ethyl acetate/hexane (e.g., 1–20% EtOAc) . Key variables affecting yield include stoichiometric ratios of intermediates (e.g., triazine derivatives), reaction time (e.g., 23–47 hours at 40°C), and use of bases like DIPEA to stabilize intermediates .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to the aldehyde proton (δ ~9.8–10.2 ppm), aromatic protons (δ ~6.8–8.0 ppm), and methyl ester (δ ~3.8–3.9 ppm). Substituent effects from the 2,6-dimethyl groups deshield neighboring protons .
- IR : Strong absorption bands for the aldehyde C=O (~1700 cm⁻¹) and ester C=O (~1725 cm⁻¹) confirm functional groups .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a precursor for bioactive molecules. For example, derivatives with aldehyde groups are used in Schiff base formation for metal coordination complexes or enzyme inhibitors. Computational docking studies (e.g., AutoDock Vina) show analogs like Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate bind ACE2 with free energies of -5.6 to -7.0 kcal/mol, suggesting antiviral potential .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-dimethyl groups influence reactivity in nucleophilic additions?
- Methodological Answer : The 2,6-dimethyl substituents create steric hindrance, slowing nucleophilic attack at the para position. Electronic effects (e.g., electron-donating methyl groups) deactivate the aromatic ring, directing formylation to the meta position. Experimental validation requires comparing reaction rates with/without methyl groups using kinetic studies (e.g., monitoring by HPLC) .
Q. What computational strategies predict the drug-likeness and ADME properties of this compound derivatives?
- Methodological Answer :
- Swiss ADME : Predict bioavailability (e.g., high GI absorption if LogP <5), CYP450 metabolism (e.g., CYP2C19/3A4 if alkyl/aldehyde groups are present), and skin permeability (LogKp >-5 cm/s indicates high penetration) .
- AutoDock Vina/Blind Docking : Use PDB structures (e.g., ACE2: 6M17) to simulate binding. Optimize parameters: grid size (20 ų), exhaustiveness (8), and Lamarckian genetic algorithms .
Q. How to resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Validate purity via HPLC (C18 column, MeCN/H₂O gradient) and DSC (melting point range <2°C). Cross-reference NMR with synthetic intermediates (e.g., methyl 3-aminobenzoate in triazine coupling reactions) to confirm structural integrity .
Q. What strategies optimize regioselectivity in derivatizing the aldehyde group without affecting the ester moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
